molecular formula C7H13NO2 B6260053 rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans CAS No. 1844859-61-5

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans

Cat. No.: B6260053
CAS No.: 1844859-61-5
M. Wt: 143.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is a chiral compound with a unique structure that includes a cyclopropylamino group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylamino Group: This step involves the addition of a cyclopropylamine to the oxolane ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but may include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-(cyclopropylamino)oxolan-2-ol
  • rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-one

Uniqueness

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is unique due to its specific stereochemistry and the presence of both an oxolane ring and a cyclopropylamino group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1844859-61-5

Molecular Formula

C7H13NO2

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.